molecular formula C10H16N2 B8489221 N-Butyl-5-methylpyridin-2-amine CAS No. 88260-09-7

N-Butyl-5-methylpyridin-2-amine

Cat. No. B8489221
M. Wt: 164.25 g/mol
InChI Key: AXIQBCPOTNAYQH-UHFFFAOYSA-N
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Patent
US04405790

Procedure details

In the same equipment as described in Example 16, except that a peristaltic pump was used to control the rate of hydrobromic acid addition, a mixture of 1 mole of 2-butylamino-5-methylpyridine hydrobromide and 1 mole of pyridine hydrobromide was treated with hydrobromic acid in much the same manner as described in Example 16, except that the dealkylation temperature was held at 165° C. After 26.5 hours, there was obtained 0.79 mole of 2-amino-5-methylpyridine, 0.14 mole of 2-butylamino-5-methylpyridine and 0.75 mole of bromobutanes. Yield, based on recovered 2-butylamino-5-methylpyridine, 91.9%. There was also recovered 96% of the pyridine used in the dealkylation reaction.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
2-butylamino-5-methylpyridine hydrobromide
Quantity
1 mol
Type
reactant
Reaction Step Two
Quantity
1 mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
Br.Br.[CH2:3]([NH:7][C:8]1[CH:13]=[CH:12][C:11]([CH3:14])=[CH:10][N:9]=1)[CH2:4][CH2:5][CH3:6].Br.N1C=CC=CC=1>>[NH2:7][C:8]1[CH:13]=[CH:12][C:11]([CH3:14])=[CH:10][N:9]=1.[CH2:3]([NH:7][C:8]1[CH:13]=[CH:12][C:11]([CH3:14])=[CH:10][N:9]=1)[CH2:4][CH2:5][CH3:6] |f:1.2,3.4|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Br
Step Two
Name
2-butylamino-5-methylpyridine hydrobromide
Quantity
1 mol
Type
reactant
Smiles
Br.C(CCC)NC1=NC=C(C=C1)C
Name
Quantity
1 mol
Type
reactant
Smiles
Br.N1=CC=CC=C1
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Br

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was held at 165° C

Outcomes

Product
Details
Reaction Time
26.5 h
Name
Type
product
Smiles
NC1=NC=C(C=C1)C
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.79 mol
Name
Type
product
Smiles
C(CCC)NC1=NC=C(C=C1)C
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.14 mol
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.75 mol

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04405790

Procedure details

In the same equipment as described in Example 16, except that a peristaltic pump was used to control the rate of hydrobromic acid addition, a mixture of 1 mole of 2-butylamino-5-methylpyridine hydrobromide and 1 mole of pyridine hydrobromide was treated with hydrobromic acid in much the same manner as described in Example 16, except that the dealkylation temperature was held at 165° C. After 26.5 hours, there was obtained 0.79 mole of 2-amino-5-methylpyridine, 0.14 mole of 2-butylamino-5-methylpyridine and 0.75 mole of bromobutanes. Yield, based on recovered 2-butylamino-5-methylpyridine, 91.9%. There was also recovered 96% of the pyridine used in the dealkylation reaction.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
2-butylamino-5-methylpyridine hydrobromide
Quantity
1 mol
Type
reactant
Reaction Step Two
Quantity
1 mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
Br.Br.[CH2:3]([NH:7][C:8]1[CH:13]=[CH:12][C:11]([CH3:14])=[CH:10][N:9]=1)[CH2:4][CH2:5][CH3:6].Br.N1C=CC=CC=1>>[NH2:7][C:8]1[CH:13]=[CH:12][C:11]([CH3:14])=[CH:10][N:9]=1.[CH2:3]([NH:7][C:8]1[CH:13]=[CH:12][C:11]([CH3:14])=[CH:10][N:9]=1)[CH2:4][CH2:5][CH3:6] |f:1.2,3.4|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Br
Step Two
Name
2-butylamino-5-methylpyridine hydrobromide
Quantity
1 mol
Type
reactant
Smiles
Br.C(CCC)NC1=NC=C(C=C1)C
Name
Quantity
1 mol
Type
reactant
Smiles
Br.N1=CC=CC=C1
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Br

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was held at 165° C

Outcomes

Product
Details
Reaction Time
26.5 h
Name
Type
product
Smiles
NC1=NC=C(C=C1)C
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.79 mol
Name
Type
product
Smiles
C(CCC)NC1=NC=C(C=C1)C
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.14 mol
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.75 mol

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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